molecular formula C14H20N2O3 B2649818 Propyl 5-amino-2-morpholin-4-ylbenzoate CAS No. 876892-54-5

Propyl 5-amino-2-morpholin-4-ylbenzoate

Cat. No.: B2649818
CAS No.: 876892-54-5
M. Wt: 264.325
InChI Key: CWWSCGISOHNQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 5-amino-2-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.33 g/mol This compound is characterized by the presence of a propyl ester group, an amino group, and a morpholine ring attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-amino-2-morpholin-4-ylbenzoate typically involves the esterification of 5-amino-2-morpholin-4-ylbenzoic acid with propanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-amino-2-morpholin-4-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 5-amino-2-morpholin-4-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Propyl 5-amino-2-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The morpholine ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-amino-2-morpholino-benzoate
  • 5-amino-2-morpholinobenzoic acid propyl ester
  • 5-amino-2-morpholin-4-yl-benzoic acid propyl ester

Uniqueness

Propyl 5-amino-2-morpholin-4-ylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity .

Properties

IUPAC Name

propyl 5-amino-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h3-4,10H,2,5-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWSCGISOHNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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